3-Amino-6-bromochroman-4-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-6-bromo-2,3-dihydrochromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2.ClH/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8;/h1-3,7H,4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUHCGUMZVBBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=CC(=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20812849 | |
| Record name | 3-Amino-6-bromo-2,3-dihydro-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20812849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61961-56-6 | |
| Record name | 3-Amino-6-bromo-2,3-dihydro-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20812849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Amino 6 Bromochroman 4 One Hydrochloride and Analogues
General Synthetic Routes to Chroman-4-ones
The chroman-4-one framework is a common motif in a variety of natural products and pharmacologically active compounds. Its synthesis has been extensively studied, and several reliable methods have been developed.
Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Ring Closure
A prevalent and versatile method for synthesizing chroman-4-ones involves a base-promoted aldol condensation between a 2'-hydroxyacetophenone (B8834) and a suitable aldehyde to form a 2'-hydroxychalcone. This intermediate then undergoes an intramolecular oxa-Michael addition to yield the desired chroman-4-one.
The initial step is a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. In the context of synthesizing 6-bromochroman-4-one (B184902), the starting material would be 2'-hydroxy-5'-bromoacetophenone. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The chalcone (B49325) intermediate, (E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, is then subjected to cyclization. This ring-closure is often acid-catalyzed, for instance, with sulfuric acid in ethanol, to promote the intramolecular conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone, furnishing the flavanone (B1672756) (2-phenylchroman-4-one) skeleton. Microwave-assisted synthesis has also been employed to accelerate this cyclization, using catalysts like acetic acid.
| Reactants | Catalyst/Conditions | Intermediate | Product |
| 2'-hydroxyacetophenone, Benzaldehyde | Base (e.g., NaOH, KOH) | 2'-hydroxychalcone | Chroman-4-one |
| 2'-hydroxychalcones | Acid (e.g., H2SO4), Microwave | - | Flavanones |
Cyclization of 2-Hydroxyacetophenone (B1195853) Derivatives
Another approach involves the direct cyclization of appropriately substituted 2-hydroxyacetophenone derivatives. For instance, 1-(5-bromo-2-hydroxyphenyl)ethanone can be prepared from 4-bromophenyl acetate (B1210297) via a Fries rearrangement in the presence of a Lewis acid like aluminum chloride. This intermediate can then be elaborated and cyclized to form the 6-bromochroman-4-one ring system.
Approaches for Introducing the 3-Amino Substituent
Once the 6-bromochroman-4-one scaffold is in hand, the next critical step is the introduction of the amino group at the 3-position. This can be achieved through several synthetic strategies.
Nucleophilic Substitution Reactions at the 3-Position of Bromochroman-4-ones
A common strategy for introducing a nucleophile at the 3-position of a chroman-4-one is to first introduce a good leaving group at this position, typically a bromine atom. The 6-bromochroman-4-one can be brominated at the 3-position using a variety of brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, to yield 3,6-dibromochroman-4-one.
This dibrominated intermediate can then undergo a nucleophilic substitution reaction with a source of the amino group. A common and effective method is the use of sodium azide (B81097) (NaN3) to introduce an azido (B1232118) group at the 3-position. The resulting 3-azido-6-bromochroman-4-one can then be reduced to the desired 3-amino-6-bromochroman-4-one.
| Starting Material | Reagents | Intermediate | Product |
| 3,6-Dibromochroman-4-one | Sodium azide (NaN3) | 3-Azido-6-bromochroman-4-one | 3-Amino-6-bromochroman-4-one (after reduction) |
Reduction/Hydrogenation Pathways to Form 3-Amino Derivatives
An alternative to nucleophilic substitution is the reduction of a suitable precursor at the 3-position. This often involves the introduction of a nitrogen-containing functional group that can be readily reduced to an amine.
One such precursor is a 3-nitro-6-bromochroman-4-one. The nitro group can be introduced at the 3-position through various methods. The subsequent reduction of the nitro group to an amino group can be achieved using a variety of reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere. Other reducing systems like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be effective.
Another viable pathway is the reduction of a 3-azido-6-bromochroman-4-one, as mentioned previously. The reduction of the azide to the amine can be accomplished through several methods, including catalytic hydrogenation (e.g., H2/Pd-C), the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis, or with reducing agents like lithium aluminum hydride (LiAlH4).
A further approach is through reductive amination. This would involve the synthesis of a 6-bromochroman-3,4-dione, which could then be reacted with an ammonia (B1221849) source (like ammonium (B1175870) acetate) in the presence of a reducing agent. A selective reducing agent, such as sodium cyanoborohydride (NaBH3CN), is often employed as it preferentially reduces the intermediate imine over the ketone.
| Precursor | Reducing Agent/Conditions | Product |
| 3-Nitro-6-bromochroman-4-one | H2, Pd/C or SnCl2/HCl | 3-Amino-6-bromochroman-4-one |
| 3-Azido-6-bromochroman-4-one | H2, Pd/C or PPh3/H2O | 3-Amino-6-bromochroman-4-one |
| 6-Bromochroman-3,4-dione | NH4OAc, NaBH3CN | 3-Amino-6-bromochroman-4-one |
Finally, the resulting 3-amino-6-bromochroman-4-one can be treated with hydrochloric acid to afford the target compound, 3-amino-6-bromochroman-4-one hydrochloride.
Utility of α-Azido Ketones as Synthetic Intermediates for Amino Ketones
α-Azido ketones are highly versatile and valuable synthetic intermediates in organic chemistry, primarily because they serve as direct precursors to α-amino ketones. nih.govrsc.org The conversion of an α-azido ketone to an α-amino ketone is typically achieved through the reduction of the azide moiety to a primary amine, without affecting the ketone carbonyl group. This transformation is a cornerstone in the synthesis of molecules like 3-Amino-6-bromochroman-4-one, where the amino group is positioned at the α-carbon relative to the ketone.
The synthesis of α-amino ketones from α-azido ketones has been a subject of study for decades. A common method involves the catalytic reduction of the phenacyl azides or aliphatic α-azido ketones. nih.gov This process can be chemoselective, targeting the azide group while leaving the carbonyl group intact. nih.gov The resulting α-amino ketone is a crucial building block that can be isolated or used in subsequent reactions, such as the formation of pyrazines. nih.gov
α-Azido ketones themselves can be synthesized through various methods, including the nucleophilic substitution of an α-halogenated ketone with an azide source. rsc.org Their utility extends beyond being simple amine precursors; they are also used in the synthesis of a variety of nitrogen-containing heterocycles like oxazoles, pyrazoles, and 1,2,3-triazoles through cycloaddition reactions. nih.govrsc.org The joint presence of the carbonyl and the azide functions imparts a special reactivity, making these compounds valuable in constructing complex molecular architectures. rsc.org
| Intermediate Class | Key Transformation | Product Class | Significance |
| α-Azido Ketones | Reduction of Azide Group | α-Amino Ketones | Direct precursors for α-amino ketones. nih.gov |
| α-Azido Ketones | Cycloaddition Reactions | Nitrogen Heterocycles | Used in synthesis of triazoles, oxazoles, etc. nih.gov |
| α-Halogenated Ketones | Nucleophilic Substitution with Azide | α-Azido Ketones | Common route to access the intermediate. rsc.org |
Strategies for Incorporating the 6-Bromo Substituent
The introduction of a bromine atom at the 6-position of the chroman-4-one ring is a key step in the synthesis of the target compound and its analogues. This modification significantly influences the electronic properties and biological activity of the molecule. Several synthetic strategies can be employed to achieve this specific substitution pattern.
One of the most direct methods involves starting the synthesis with a phenol (B47542) that already contains the desired bromine substituent at the para-position to the hydroxyl group. For example, a 4-bromophenol (B116583) derivative can be used as the starting material for the construction of the chroman-4-one ring system. This ensures the bromine is correctly positioned from the outset. An efficient one-step procedure for synthesizing various substituted chroman-4-ones, including those with halogen substituents, involves a base-mediated aldol condensation using microwave irradiation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde. acs.orgnih.gov
Alternatively, electrophilic aromatic substitution on a pre-formed chroman-4-one scaffold can be used. The benzene (B151609) ring of the chroman-4-one is activated towards electrophilic substitution, and the directing effects of the ether oxygen and the carbonyl group will influence the position of bromination.
For more complex, polysubstituted chromones, palladium-mediated cross-coupling reactions offer a powerful tool for introducing substituents at specific positions. nih.govresearchgate.net In scaffolds that are pre-functionalized with halogens at multiple positions (e.g., 6-chloro-8-bromo), selective reactions like Stille, Heck, Suzuki, and Sonogashira couplings can be performed with excellent regioselectivity. nih.gov This allows for the late-stage introduction of a variety of functional groups, although it is more commonly used to replace a halogen rather than introduce one. For instance, a 6-chloro substituent has been successfully replaced by a larger, less electronegative 6-bromo group in some analogues to study structure-activity relationships (SAR). acs.org
Stereoselective Synthesis of Chiral Chroman-4-one Derivatives
The C3 position of 3-aminochroman-4-one (B183947) is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in only one of the enantiomers, methods for stereoselective synthesis are of paramount importance. Several advanced strategies have been developed for the synthesis of chiral chroman and chroman-4-one derivatives.
Asymmetric organocatalysis has emerged as a powerful tool for these syntheses. For example, a direct enantioselective synthesis of 2-substituted chromen-4-ones bearing an amino group at an α-stereogenic center has been developed based on a Mannich-type asymmetric addition. researchgate.net This reaction, using catalysts derived from cinchona alkaloids, can produce the desired amino derivatives in high yields (81–95%) and with excellent enantiomeric excess (up to 98% ee). researchgate.net Similarly, organocatalytic domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols have been used to synthesize functionalized chromanes with high diastereo- and enantioselectivity. nih.gov
Transition metal catalysis also provides efficient routes to chiral chromans. A notable example is the nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl-chained alkynones. chemrxiv.orgchemrxiv.org Using a P-chiral monophosphine ligand, this method concisely synthesizes chiral 3-hydroxychroman derivatives bearing quaternary stereocenters in high yield and excellent enantioselectivity (>99:1 er). chemrxiv.org These chiral alcohols can then be further functionalized.
| Method | Catalyst Type | Key Features | Outcome |
| Asymmetric Mannich Reaction | Organocatalyst (e.g., Dihydrocupreine) | Addition of 3-hydroxychromen-4-one (B1235781) to imines | α-Stereogenic chromenone amino derivatives with up to 98% ee. researchgate.net |
| Domino Michael/Hemiacetalization | Organocatalyst (MDOs) | Reaction of aldehydes and nitrovinylphenols | cis-3,4-disubstituted chromanes with up to 99% ee. nih.gov |
| Asymmetric Reductive Cyclization | Nickel/P-chiral Ligand | Intramolecular cyclization of alkynones | Chiral 3-hydroxychromans with >99:1 er. chemrxiv.orgchemrxiv.org |
Derivatization Strategies for Enhancing Biological Research Potential
The chroman-4-one scaffold is considered a "privileged structure" because its derivatives exhibit a wide range of biological activities, which are highly dependent on the substitution pattern. cancer.govacs.org Therefore, extensive derivatization is often performed to explore and optimize these activities for biological research and drug discovery. Modifications are most commonly made at the 2-, 3-, 6-, and 8-positions of the chroman-4-one core. acs.orgnih.govgu.se
Systematic modifications at various positions of the chroman-4-one ring are crucial for establishing structure-activity relationships (SAR). acs.orgnih.gov Research has shown that even minor changes to the substituents can markedly affect the biological activity of the compounds. acs.org
2-Position: An efficient synthetic route to 2-alkyl-substituted chroman-4-ones has been developed. gu.se For certain biological targets, such as the enzyme Sirt2, an alkyl chain with three to five carbons in the 2-position has been found to be crucial for high potency. nih.gov
3-Position: The 3-position is a common site for introducing a variety of functional groups. Bromination at the 3-position provides a versatile intermediate from which various substituents, including amino (NH2), acetoxy (OAc), and cyano (CN) groups, can be introduced through substitution reactions. gu.se
6- and 8-Positions: These positions on the aromatic ring are frequently targeted for modification. Studies have shown that larger, electron-withdrawing substituents in the 6- and 8-positions are often favorable for inhibitory activity against certain enzymes. acs.orgnih.gov For instance, the synthesis of 6,8-dibromo-2-pentylchroman-4-one resulted in a potent inhibitor of Sirt2. nih.gov Palladium-mediated reactions are particularly effective for introducing diverse substituents at these positions on a pre-halogenated scaffold. nih.gov
| Position | Type of Modification | Example Substituent | Rationale/Effect |
| 2 | Alkylation | Pentyl group | Crucial for high potency against Sirt2. nih.gov |
| 3 | Functionalization via Bromination | Amino (NH2), Acetoxy (OAc) | Introduction of diverse functional groups. gu.se |
| 6 | Halogenation/Coupling | Bromo (Br) | Favorable for inhibitory activity. acs.orgnih.gov |
| 8 | Halogenation/Coupling | Bromo (Br), Chloro (Cl) | Favorable for inhibitory activity. acs.orgnih.gov |
In drug design, modulating the hydrophilicity (water solubility) of a lead compound is critical for optimizing its pharmacokinetic properties. Peptides, for example, are generally hydrophilic due to their constituent amino acids and amide bonds. gu.se One advanced strategy involves using the chroman-4-one scaffold to develop "peptidomimetics," which mimic the structure and function of peptides but with improved stability and drug-like properties. gu.se
By attaching amino acid side chains as substituents to the chroman-4-one framework, researchers can create molecules that present key functionalities for biological recognition while maintaining a more rigid and less easily metabolized core. gu.se The introduction of polar, heterofunctional groups is a direct way to increase hydrophilicity. The primary amine in 3-Amino-6-bromochroman-4-one, especially in its hydrochloride salt form, significantly increases the water solubility of the molecule compared to an unsubstituted chroman-4-one. Further derivatization, for example by introducing hydroxyl groups or short peptide chains at various positions, can be used to fine-tune the hydrophilic-lipophilic balance of the molecule, which is essential for its potential application in biological systems. gu.se
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of 3-Amino-6-bromochroman-4-one hydrochloride.
In the ¹H NMR spectrum of a related compound, 3-Bromochroman-4-one (B190138), the protons on the heterocyclic ring and the aromatic ring show characteristic chemical shifts. For instance, the protons at the C-2 and C-3 positions, and the aromatic protons, appear as multiplets and doublets in specific regions of the spectrum. nih.govresearchgate.net For this compound, one would expect to see signals corresponding to the amino group proton, the methine proton at C-3, the methylene (B1212753) protons at C-2, and the protons on the substituted benzene (B151609) ring. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-Bromochroman-4-one, distinct signals are observed for the carbonyl carbon (C-4), the carbons of the benzene ring, and the carbons of the pyranone ring (C-2 and C-3). researchgate.net In the case of this compound, the spectrum would be expected to show a downfield signal for the carbonyl carbon, signals for the aromatic carbons (with the carbon attached to the bromine atom being identifiable), and signals for the C-2 and C-3 carbons, with the C-3 carbon's chemical shift being influenced by the attached amino group.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C-2 | Methylene protons | Aliphatic carbon |
| C-3 | Methine proton | Aliphatic carbon bearing an amino group |
| C-4 | - | Carbonyl carbon |
| Aromatic CH | Aromatic protons | Aromatic carbons |
| Aromatic C-Br | - | Aromatic carbon bearing bromine |
| NH₃⁺ | Amino protons | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the 3-Amino-6-bromochroman-4-one cation, allowing for the confirmation of its molecular formula.
The mass spectrum would exhibit a molecular ion peak [M+H]⁺ corresponding to the protonated molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis would reveal characteristic daughter ions resulting from the cleavage of the parent molecule, which can further aid in structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
Key expected vibrational frequencies include:
A strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹.
N-H stretching vibrations for the ammonium (B1175870) group (NH₃⁺) in the range of 2800-3200 cm⁻¹.
C-N stretching vibrations.
C-O stretching vibrations for the ether linkage in the chroman ring.
Aromatic C=C stretching vibrations.
C-Br stretching vibrations at lower frequencies.
For a related compound, 2-amino-6-bromo-3-formylchromone, detailed FTIR and FT-Raman spectral analyses have been performed, and the observed bands were assigned to specific vibrational modes. rsc.org
| Functional Group | Hypothetical IR Absorption Range (cm⁻¹) |
| N-H Stretch (Ammonium) | 2800-3200 |
| C=O Stretch (Ketone) | 1680-1700 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch (Ether) | 1200-1300 |
| C-N Stretch | 1000-1200 |
| C-Br Stretch | 500-600 |
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for the analysis of complex mixtures. A validated HPLC method would be used to assess the purity of a synthesized batch of this compound.
The method would typically involve a reversed-phase column with a suitable mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used for detection, as the chroman-4-one scaffold contains a chromophore that absorbs UV light. The purity of the sample would be determined by the area percentage of the main peak corresponding to the compound in the chromatogram.
X-ray Crystallography for Three-Dimensional Structure Determination of Chroman-4-one Complexes
This technique has been applied to various chromanone derivatives, revealing, for example, that the pyranone moiety often adopts a half-chair conformation. researchgate.net For this compound, X-ray crystallography would confirm the relative stereochemistry at the C-3 position and provide insight into the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Computational and Theoretical Studies in Chroman 4 One Research
Molecular Docking and Binding Mode Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chroman-4-one research, docking studies are crucial for predicting how these ligands interact with the binding sites of various biological targets, such as enzymes and receptors.
Research on chroman-4-one analogues has utilized molecular docking to explore their binding modes with several key proteins. For instance, docking studies of derivatives against sirtuin 2 (SIRT2) have shown that the chroman-4-one scaffold can be buried in a well-defined, hydrophobic binding pocket. acs.org The carbonyl oxygen at the 4-position is frequently predicted to be a key interaction point, often forming hydrogen bonds with conserved water molecules or specific amino acid residues within the active site, such as Gln142. acs.org
Docking analyses have also been performed on other targets. Studies on 3-benzylidene chroman-4-one analogues identified potential binding efficacy to targets like vanin-1, the estrogen receptor (ER), and the Akt enzyme, which translated to in vitro antioxidant and anti-proliferative activities. tandfonline.com In another example, docking of a 3-imidazolyl chroman-4-one derivative into the active site of 14α-demethylase suggested that a specific di-axial conformation is the active form, a critical insight for understanding its antifungal activity. researchgate.net
These predictive models are essential for understanding the molecular basis of a compound's activity and for guiding the synthesis of new derivatives with improved binding affinity and selectivity.
| Biological Target | Key Interacting Residues/Features | Predicted Role of Chroman-4-one Scaffold | Reference |
|---|---|---|---|
| Sirtuin 2 (SIRT2) | Gln142, Hydrophobic pocket, Conserved water molecules | Scaffold fits into a hydrophobic pocket; C4-carbonyl oxygen acts as a hydrogen bond acceptor. | acs.org |
| Vanin-1, Estrogen Receptor (ER), Akt | Not specified in detail | Core structure provides a basis for binding, with substituents modulating activity. | tandfonline.com |
| 14α-demethylase | Not specified in detail | Adopted a di-axial conformation considered to be the active form for binding. | researchgate.net |
| Protein Tyrosine Kinase (PTK) | Not specified in detail | Serves as a scaffold for bromo- and hydroxy- substituents that interact with amino acid residues. | ikm.org.my |
Homology Modeling for Enzyme-Inhibitor Complexes (e.g., SIRT2)
When an experimental structure of a target protein is unavailable, homology modeling can be used to construct a three-dimensional model of the protein from its amino acid sequence. This approach relies on an experimentally determined structure of a related homologous protein (the "template").
This technique has been successfully applied in the study of chroman-4-one inhibitors targeting SIRT2. acs.org In the absence of a crystal structure of SIRT2 bound to a chroman-4-one inhibitor, researchers constructed a homology model of the enzyme. The model was built using a known SIRT2 structure complexed with a peptide and NAD+ as a starting point, incorporating structural water molecules from a related SIRT1 structure. acs.org
The resulting homology model provided a detailed view of the enzyme's binding pocket, revealing it to be a well-defined and hydrophobic region. Docking chroman-4-one inhibitors into this model demonstrated a binding mode consistent with experimental SAR data. acs.org For example, the model showed that the carbonyl oxygen of the inhibitor forms a crucial hydrogen bond with a conserved water molecule, explaining why modifications to this group drastically reduce inhibitory activity. acs.orgacs.org This use of homology modeling was instrumental in rationalizing the activity of potent inhibitors and providing a structural basis for further drug design. acs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods analyze the steric, electrostatic, and hydrophobic fields surrounding a set of aligned molecules to derive a predictive model.
For instance, 3D-QSAR studies on 8-substituted chromen-4-one-2-carboxylic acid derivatives acting as agonists for the GPR35 receptor yielded statistically significant models. researchgate.net The contour maps generated from these models provided a visual guide for drug design, indicating regions where certain properties are favorable or unfavorable for activity. researchgate.net
Steric Contour Maps: Indicate where bulky groups increase or decrease activity.
Electrostatic Contour Maps: Show where positive or negative charges are preferred.
Hydrophobic Contour Maps: Highlight regions where hydrophobic or hydrophilic groups enhance activity.
These studies concluded that steric, electrostatic, and hydrophobic substituents all play a significant role in the agonist activity of these compounds. researchgate.net Similarly, a 3D-QSAR investigation of chromone (B188151) derivatives as Monoamine Oxidase (MAO) inhibitors also produced a significant model, helping to identify the key structural features required for potent inhibition. nih.gov
| Model | Cross-validated Coefficient (q²) | Non-cross-validated Coefficient (r²) | Key Fields/Descriptors | Reference |
|---|---|---|---|---|
| CoMFA (GPR35 Agonists) | 0.610 | 0.918 | Steric, Electrostatic | researchgate.net |
| CoMSIA (GPR35 Agonists) | 0.646 | 0.800 | Steric, Electrostatic, Hydrophobic | researchgate.net |
| 3D-QSAR (MAO Inhibitors) | 0.824 | 0.906 | Not specified in detail | nih.gov |
Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking
The binding of a ligand like 3-Amino-6-bromochroman-4-one hydrochloride to its biological target is governed by a combination of non-covalent intermolecular interactions. Computational studies are essential for identifying and characterizing these forces.
Hydrogen Bonding: The chroman-4-one structure contains key hydrogen bond acceptors, most notably the carbonyl oxygen at the 4-position. nih.gov Docking studies consistently identify this oxygen as a critical interaction point, forming hydrogen bonds with amino acid residues or water molecules in the active site of enzymes like SIRT2. acs.org The importance of this interaction is confirmed by SAR studies, which show that reducing the ketone to a hydroxyl group or removing it entirely leads to a significant loss of inhibitory activity, as the crucial hydrogen bonding interaction can no longer be formed. acs.orgnih.gov The amino group at the 3-position can act as a hydrogen bond donor, further anchoring the molecule in a binding pocket.
Halogen Bonding: The presence of a bromine atom at the 6-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. wikipedia.orgnih.gov This interaction is highly directional and its strength increases with the polarizability of the halogen (I > Br > Cl > F). wikipedia.orgnih.gov In 3-Amino-6-bromochroman-4-one, the bromine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich pockets in a protein target, which can contribute significantly to binding affinity and selectivity. wikipedia.org
π-π Stacking: The benzene (B151609) ring of the chroman-4-one scaffold is an aromatic system capable of engaging in π-π stacking interactions. libretexts.org This occurs when the aromatic ring of the ligand stacks parallel to an aromatic ring of an amino acid residue, such as phenylalanine, tyrosine, or tryptophan. libretexts.org These interactions, driven by a combination of dispersion and electrostatic forces, are important for stabilizing the ligand-protein complex. libretexts.org X-ray crystallography studies of 3-bromochroman-4-one (B190138) have confirmed the presence of π–π stacking between the benzene rings of adjacent molecules in the crystal lattice, demonstrating the inherent capacity of this scaffold to engage in such interactions. researchgate.net
Investigation of Biological Activities and Mechanistic Pathways of Chroman 4 One Derivatives
Anti-malarial Research and Transmission-Blocking Activity
A review of current scientific literature reveals no specific studies investigating the anti-malarial or transmission-blocking activity of 3-Amino-6-bromochroman-4-one hydrochloride.
However, the broader class of chromone (B188151) and chroman-4-one derivatives has been a subject of interest in anti-malarial research. Certain derivatives have been shown to inhibit β-hematin formation, a critical detoxification process for the malaria parasite, Plasmodium falciparum. This mechanism is a known target for established anti-malarial drugs like chloroquine. Research into related scaffolds, such as 4-aminoquinolines, has been foundational in the development of anti-malarial chemotherapies. wikipedia.orghilarispublisher.com Studies on spirocyclic chroman-4-ones have also identified promising activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
While these findings highlight the potential of the chroman-4-one scaffold, direct evidence for the efficacy of this compound in this area is not available in published literature.
Table 1: Anti-malarial Activity of Selected Chromone Derivatives (Disclaimer: The data below pertains to structurally related compounds, not this compound, for which specific data is not publicly available.)
| Compound Name | Target/Strain | Measurement | Result |
|---|---|---|---|
| Spirocyclic chroman-4-one analog 1 | P. falciparum (Dd2, chloroquine-resistant) | EC50 | 350 nM |
| 7,8-dihydroxy-2-(3′-trifluoromethyl phenyl)-3-(3″-trifluoromethylbenzoyl)chromone | HIV-1 Protease (related target study) | IC50 | 0.34 µM |
| 4-aminoquinoline derivatives | P. falciparum | Activity Class | Active |
Anti-fungal Research
There are no specific studies in the available scientific literature that evaluate the anti-fungal properties of this compound.
Research into the broader family of chroman-4-one derivatives has, however, identified significant anti-fungal potential. For instance, the synthesis of various chromanone analogs has yielded compounds with activity against pathogenic fungi, including various Candida species. researchgate.netmdpi.com Studies have indicated that substitutions on the chromanone ring, including halogenation with bromine, can influence the potency and spectrum of anti-fungal action. For example, 6-bromochromone-3-carbonitrile has demonstrated notable activity against C. albicans. The introduction of an amino group at the C-3 position is a synthetic step explored for generating chemical diversity, but the anti-fungal profile of the specific resulting compound, this compound, has not been reported.
Table 2: Anti-fungal Activity of Selected Chromone/Chromanone Derivatives (Disclaimer: The data below pertains to structurally related compounds, not this compound, for which specific data is not publicly available.)
| Compound Name | Fungal Strain | Measurement | Result |
|---|---|---|---|
| 6-bromochromone-3-carbonitrile | Candida albicans | MIC | 5 µg/mL |
| (E)-oxime ether 110 (imidazolylchromanone derivative) | Candida albicans | MIC | 1 µg/mL |
| (E)-oxime ether 110 (imidazolylchromanone derivative) | Aspergillus niger | MIC | 1 µg/mL |
| 2-amino-3-cyano-4H-chromene derivatives | Candida spp. | Activity Class | Active |
Anti-oxidant Research and Free Radical Scavenging Mechanisms
No dedicated studies on the anti-oxidant activity or free radical scavenging mechanisms of this compound have been published in the scientific literature.
The parent chroman-4-one scaffold is a core structure in flavonoids, a class of compounds well-known for their anti-oxidant properties. The capacity of these molecules to scavenge free radicals is often attributed to the presence and arrangement of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize radicals. Chemical modifications, including bromination, have been investigated and shown in some cases to alter, and potentially enhance, the anti-oxidant activity and lipophilicity of flavonoids. However, without experimental data, the specific contribution of the 3-amino and 6-bromo substitutions on the chroman-4-one core of the target compound remains undetermined.
Investigation of Quorum Sensing Inhibition
A search of the scientific literature indicates that this compound has not been specifically investigated as a quorum sensing inhibitor.
Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation, making it an attractive target for novel anti-bacterial strategies. nih.gov Various classes of small molecules have been explored as QS inhibitors. Notably, brominated furanones, which share some structural similarity with chromanones, have been identified as effective antagonists of QS in bacteria like Pseudomonas aeruginosa. researchgate.net Furthermore, some amino acid-derived molecules are known to be involved in QS pathways. nih.gov While the structural elements of this compound—a brominated aromatic ring and an amino group—are present in other known QS modulators, its specific activity in this context has not been reported.
Anticonvulsant Potential
There is no available research in the scientific literature detailing the evaluation of this compound for anticonvulsant properties.
The central nervous system activity of chroman-4-one derivatives has been explored, leading to the synthesis and testing of various analogs for potential antiepileptic effects. wikipedia.org These investigations often involve modifying the chroman-4-one scaffold to interact with targets such as GABA receptors or ion channels to suppress neuronal excitability. For example, certain azolylchromanone derivatives have shown anticonvulsant activity in experimental seizure models. Excitatory amino acid antagonists also represent a major class of anticonvulsant agents. nih.gov Despite these explorations within the broader chemical class, the specific compound this compound remains uncharacterized in this regard.
Table 3: Anticonvulsant Activity of Selected Chroman-4-one Derivatives (Disclaimer: The data below pertains to structurally related compounds, not this compound, for which specific data is not publicly available.)
| Compound Name | Seizure Model | Activity |
|---|---|---|
| 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one | PTZ-induced seizures | Significant action in delaying seizures |
| 3-(1H-1,2,4-triazol-1-yl)chroman-4-one | PTZ-induced seizures | Significant action in delaying seizures |
Research on Targeting Beta-Amyloid (Aβ) Plaques for Diagnostic Imaging
No studies have been published on the use of this compound for targeting or imaging beta-amyloid (Aβ) plaques associated with Alzheimer's disease.
The development of molecular probes for the in-vivo imaging of Aβ plaques is a critical goal for the early diagnosis of Alzheimer's disease. nih.gov Research in this area has explored a wide variety of small molecules capable of crossing the blood-brain barrier and binding with high affinity to Aβ aggregates. While some chromone and chromanone derivatives have been investigated as multifunctional agents for Alzheimer's disease, targeting aspects like acetylcholinesterase inhibition or neuroinflammation, there is no specific report of this compound being designed or tested as a diagnostic imaging agent for Aβ plaques. The potential utility of amino acid derivatives in the context of Alzheimer's pathology is an area of active research. nih.gov
Research on Other Biological Targets and Pathways
Beyond the specific areas mentioned above, there is a lack of published research on the biological activities and molecular targets of this compound.
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework found in molecules with a wide range of biological activities. Synthetic efforts often involve creating libraries of derivatives by adding various functional groups at different positions on the ring system. For example, bromination at the C-3 position of chroman-4-one creates a key intermediate for further substitutions, including the introduction of amino groups. researchgate.netnih.gov While a compound named 3-Amino-6-bromo-4H-chromen-4-one is listed in chemical databases, indicating its synthesis is plausible, its pharmacological profile has not been characterized in publicly accessible literature. bldpharm.com
Insulin-Degrading Enzyme (IDE) Inhibition
Insulin-degrading enzyme (IDE) is a principal enzyme responsible for the degradation of insulin (B600854) and other peptide hormones. plos.orgnih.gov Pharmacological inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes, as it could enhance insulin activity by slowing its degradation. plos.org
A review of current scientific literature reveals a lack of specific studies investigating this compound or other chroman-4-one derivatives as inhibitors of Insulin-Degrading Enzyme. While various compounds, such as peptide hydroxamic acids, have been developed as potent and selective IDE inhibitors, the chroman-4-one scaffold has not been prominently featured in this area of research. plos.org Therefore, the potential for this class of compounds to act as IDE inhibitors remains an open area for future investigation.
Modulation of G-Protein Coupled Receptors (GPCRs)
G-Protein Coupled Receptors (GPCRs) are a large family of cell surface receptors that mediate a wide variety of physiological responses, making them major targets for drug development. nih.govnih.gov The chroman-4-one framework has been utilized as a scaffold in the development of molecules that modulate GPCR activity.
Although direct studies on this compound are not available, research on related chromen-4-one derivatives (a structurally similar class with a double bond in the heterocyclic ring) has shown activity at the GPR55 receptor. GPR55 is a lipid-activated GPCR that has been proposed as a drug target for various chronic diseases. A series of chromen-4-one-2-carboxylic acid derivatives were synthesized and evaluated in β-arrestin recruitment assays, demonstrating a range of efficacies from partial agonists to antagonists, depending on their substitution patterns. This indicates that the core chroman/chromen-4-one structure can be effectively modified to tune its interaction with GPCRs.
Table 1: Activity of Selected Chromen-4-one Derivatives at GPR55 (Note: Data is illustrative of the activity of the general chemical class, not the specific subject compound.)
| Compound | Substitution Pattern | Efficacy Profile |
| Derivative A | 8-benzamido residue | Partial Agonist |
| Derivative B | 6-halogen substitution | Antagonist |
| Derivative C | Thioation of 4-oxo function | Full Agonist |
Potential as Efflux Pump Inhibitors
Efflux pumps are membrane proteins that contribute to multidrug resistance in bacteria by actively transporting antibiotics out of the cell. mdpi.com Molecules that inhibit these pumps can restore the efficacy of existing antibiotics. The chroman-4-one scaffold has shown promise in this area.
Research into 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues has identified them as effective efflux pump inhibitors (EPIs) against Mycobacterium smegmatis. nih.gov These compounds were evaluated for their ability to inhibit the efflux of ethidium (B1194527) bromide (EtBr), a known substrate of mycobacterial efflux pumps. Several analogues were found to be good modulators, decreasing the Minimum Inhibitory Concentration (MIC) of EtBr by fourfold or more at sub-inhibitory concentrations. nih.gov The study highlighted that compounds with specific substitutions on the phenylmethylene ring were the most potent inhibitors of ethidium bromide efflux. nih.gov This demonstrates the potential of the chroman-4-one core structure as a foundation for developing new agents to combat antibiotic resistance.
Table 2: Efflux Pump Inhibitory Activity of Selected 7-Hydroxy-(E)-3-phenylmethylene-chroman-4-one Analogues (Note: Data is illustrative of the activity of the general chemical class, not the specific subject compound.)
| Analogue ID | Key Substitution | Modulation of EtBr MIC | Potency |
| Compound 8 | Specific phenylmethylene modification | ≥ 4-fold decrease | High |
| Compound 13 | Specific phenylmethylene modification | ≥ 4-fold decrease | High |
| Compound 17 | Specific phenylmethylene modification | ≥ 4-fold decrease | High |
Advanced Methodologies in Biological Evaluation
Fluorescence-Based Assays for Enzyme Inhibition (e.g., SIRT2, PTR1)
Fluorescence-based assays are a common method to screen for enzyme inhibitors. These assays are designed to produce a fluorescent signal that changes in the presence of an inhibitor. While specific studies on 3-Amino-6-bromochroman-4-one hydrochloride using this method for SIRT2 and PTR1 inhibition were not available in the search results, this technique is a standard approach in drug discovery to identify and characterize enzyme inhibitors. The principle of these assays involves a fluorogenic substrate that, when acted upon by the enzyme, releases a fluorescent molecule. A potential inhibitor would prevent or reduce this reaction, leading to a decrease in the fluorescent signal, which can be quantified to determine the inhibitory activity of the compound.
Cell-Based Assays for Antiproliferative Effects and Apoptosis
To assess the potential of a compound to combat diseases like cancer, researchers utilize cell-based assays to measure its effects on cell growth (proliferation) and programmed cell death (apoptosis).
Antiproliferative Effects: The antiproliferative activity of a compound is often determined using assays that measure cell viability, such as the MTT or MTS assay. These assays rely on the ability of metabolically active cells to convert a tetrazolium salt into a colored formazan product. A decrease in the color intensity indicates a reduction in cell viability and, therefore, an antiproliferative effect.
Apoptosis Induction: The induction of apoptosis is a key indicator of a compound's potential as an anticancer agent. nih.gov Several methods are employed to detect apoptosis:
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine is translocated to the outer leaflet of the cell membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be labeled with a fluorescent dye, allowing for the detection of apoptotic cells by flow cytometry.
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis. nih.gov
Nuclear Staining: Dyes like DAPI or Hoechst can be used to visualize changes in the nucleus that are characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. Acridine orange/ethidium (B1194527) bromide (AO/EB) double staining is another fluorescent technique used to identify apoptotic changes. excli.de
While specific data for this compound was not found, these are the standard assays used to evaluate such compounds. For example, studies on other novel compounds have demonstrated dose-dependent induction of apoptosis in cancer cell lines. mdpi.com
Future Perspectives and Research Directions for 3 Amino 6 Bromochroman 4 One Hydrochloride
Further Scaffold Optimization and Structure-Based Drug Design
The core structure of 3-amino-6-bromochroman-4-one hydrochloride offers significant opportunities for optimization to enhance potency, selectivity, and pharmacokinetic properties. Structure-based drug design, which utilizes computational methods and crystallography, provides a rational approach to guide these modifications. nih.gov
Future work will likely involve extensive Structure-Activity Relationship (SAR) studies to understand how different substituents at various positions on the chromanone ring influence biological activity. nih.gov For instance, research on related chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors has demonstrated that substitutions at the 2-, 6-, and 8-positions are crucial for potency. acs.org Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for SIRT2 inhibition. acs.org This suggests that the existing bromine at the 6-position of 3-amino-6-bromochroman-4-one is a key feature that could be further exploited. Modifications could include altering the amino group at the 3-position or introducing various alkyl or aryl groups at the 2-position to probe interactions with target binding sites. nih.govgu.se
Crystallographic studies of chroman-4-one analogues in complex with their target enzymes, such as Pteridine Reductase 1 (PTR1), have provided detailed insights into their binding modes, revealing key interactions like π-sandwich stacking and hydrogen bonding. nih.gov Such data is invaluable for guiding further structure-based drug design efforts aimed at identifying more potent and selective compounds. nih.gov
| Compound/Modification | Substitution Pattern | SIRT2 Inhibition IC₅₀ (µM) | Selectivity over SIRT1 & SIRT3 |
| Lead Compound | 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | High |
| Alkyl Chain Variation | 8-bromo-6-chloro-2-propylchroman-4-one | 10.6 | High |
| Bulky Group | 8-bromo-6-chloro-2-isopropylchroman-4-one | Less active (>50% inhib. at 200 µM) | Not determined |
| Aromatic Group | 8-bromo-6-chloro-2-phenylchroman-4-one (flavone) | Decreased inhibition | Not determined |
This table illustrates how modifications to the chroman-4-one scaffold impact inhibitory activity against SIRT2, based on data from related compounds. acs.org
Exploration of Novel Biological Targets and Therapeutic Applications
The chroman-4-one scaffold has been associated with a diverse range of pharmacological activities, suggesting that this compound could be effective against multiple diseases. nih.gov A crucial future direction is the systematic screening of this compound and its derivatives against a wide panel of biological targets to uncover novel therapeutic applications.
Current research on chromanone analogs has identified activities including:
Anticancer: Chroman-4-one derivatives have shown antiproliferative effects in breast and lung cancer cell lines, often linked to the inhibition of enzymes like SIRT2. gu.seacs.org Further studies could evaluate this compound against various cancer cell lines and explore its potential as a selective anticancer agent. nih.gov
Neurodegenerative Diseases: The multifactorial nature of conditions like Alzheimer's disease has led to the development of chromanone-based agents targeting multiple neuroprotective pathways. nih.gov Analogs have been designed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs), which are all relevant targets in neurodegeneration. nih.govnih.gov
Anti-parasitic: Chroman-4-ones have been identified as inhibitors of Pteridine Reductase 1 (PTR1), a key enzyme in Trypanosoma and Leishmania parasites, demonstrating potential for treating diseases like Human African Trypanosomiasis. nih.gov
Antifungal and Antioxidant: Certain 3-benzylidene chroman-4-one analogs exhibit significant antifungal, antioxidant, and anticancer properties, indicating a broad spectrum of potential bioactivities for this class of compounds. tandfonline.com
Future research should therefore involve screening this compound against targets implicated in these and other disease areas, such as inflammation and metabolic disorders. nih.govresearchgate.net
Development of More Efficient and Cost-Effective Synthetic Methodologies
While the chroman-4-one scaffold is valuable, the synthesis of specific derivatives can be challenging, sometimes resulting in poor yields. nih.gov A key area for future research is the development of more efficient, scalable, and economical synthetic routes to produce this compound and a library of its analogs for extensive testing.
Recent advancements in synthetic organic chemistry offer promising strategies:
Modern Catalysis: Efficient methods using palladium catalysis for the tandem β-arylation of chromanones have been developed to produce flavanones in high yields. researchgate.net
One-Pot and Tandem Reactions: Organocatalytic tandem reactions, such as Michael addition/cycloketalization sequences, provide enantioselective routes to complex chromanone structures. researchgate.net Similarly, microwave-assisted one-pot procedures have been used to efficiently synthesize substituted chromone (B188151) derivatives. acs.orgresearchgate.net
Radical Chemistry: Radical cascade cyclizations have emerged as a powerful strategy for introducing a variety of functional groups at the C3-position of the chroman-4-one ring under mild conditions. researchgate.net
Adapting these modern synthetic methodologies could significantly accelerate the drug discovery process by enabling rapid access to a diverse range of derivatives for SAR studies and biological screening. rsc.orginnovareacademics.in
Advanced Mechanistic Elucidation of Biological Actions
To move beyond identifying biological activity to understanding it, future research must focus on elucidating the precise molecular mechanism of action of this compound. This involves a combination of computational and experimental techniques.
Computational Modeling: Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding interactions between a ligand and its target protein. nih.govrsc.org These studies can reveal key amino acid residues involved in binding, predict binding affinity, and explain the basis for a compound's selectivity. nih.govrsc.org For example, docking analyses of chromone derivatives have helped to justify their potent inhibitory activity against acetylcholinesterase by showing dual binding to both the catalytic and peripheral anionic sites of the enzyme. nih.gov
Biophysical and Biochemical Assays: Experimental validation is critical. Techniques such as X-ray crystallography can provide definitive atomic-level detail of the ligand-protein complex. nih.gov Enzyme kinetic studies can determine the mode of inhibition (e.g., competitive, noncompetitive, or mixed), providing further insight into the compound's mechanism. nih.gov
A thorough understanding of how this compound interacts with its biological targets is essential for rational optimization and further development as a therapeutic agent.
Design and Synthesis of Multi-Targeting Derivatives
Complex, multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.gov The chromone and chromanone scaffolds are considered ideal starting points for the design of such multi-target-directed ligands (MTDLs). nih.govresearchgate.net
A significant future direction for this compound is to use it as a foundation for creating derivatives with precisely engineered polypharmacology. The design strategy often involves combining different pharmacophores, either by structurally overlapping them or connecting them with appropriate linkers. nih.gov
For example, researchers have successfully created chromanone derivatives that exhibit balanced inhibitory activity against cholinesterases and monoamine oxidases, while also showing high affinity for sigma (σ1 and σ2) receptors, all of which are relevant targets for Alzheimer's disease. nih.gov Another study demonstrated that flavonoid-based compounds could simultaneously inhibit acetylcholinesterase, prevent the formation of advanced glycation end products (AGEs), and exert antioxidant effects. nih.gov By strategically modifying the 3-amino and other positions of the 3-amino-6-bromochroman-4-one scaffold, it may be possible to design novel MTDLs with enhanced efficacy for complex diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the laboratory-scale preparation of 3-Amino-6-bromochroman-4-one hydrochloride?
- Methodological Answer : A direct amination strategy using brominated intermediates, such as 1-bromo-3,5-dimethyladamantane, has been successfully applied to synthesize hydrochlorides of structurally similar compounds. For example, thiourea-mediated amination under reflux in ethanol at 80°C for 12 hours yields amine derivatives with >90% purity after recrystallization . For brominated chromanone precursors, coupling with ammonia or protected amines in polar aprotic solvents (e.g., DMF) at 60–80°C is recommended. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted brominated starting materials .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR should confirm the presence of the chromanone ring (δ 4.3–4.5 ppm for the ketone-adjacent proton) and bromine substitution (splitting patterns in aromatic regions).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 290.98 for CHBrNO·HCl) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for chiral centers in the chromanone scaffold .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (corrosive risk) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (H333 hazard) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite. Contaminated waste must comply with EPA guidelines for halogenated organics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Shortening reaction times (e.g., 40-second microwave pulses at 540 W) reduces side-product formation, as demonstrated in the eco-friendly synthesis of metformin hydrochloride .
- Catalytic Systems : Palladium-catalyzed Buchwald-Hartwig amination (Pd(OAc), Xantphos ligand) enhances coupling efficiency for brominated aromatics, achieving yields >85% in DMSO at 100°C .
- In Situ Monitoring : Thin-layer chromatography (TLC, silica gel GF254) with ethyl acetate/hexane (3:7) tracks reaction progress and identifies unreacted brominated intermediates .
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for brominated chromanone derivatives?
- Methodological Answer :
- DFT Calculations : Density Functional Theory (B3LYP/6-311+G(d,p)) predicts transition states and intermediates in amination reactions. For example, energy barriers for nucleophilic substitution at the 6-bromo position can be compared to alternative pathways (e.g., elimination-addition) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. DMF) on reaction kinetics, explaining discrepancies in reported yields for similar brominated compounds .
Q. What strategies mitigate byproduct formation during the hydrochloride salt preparation of 3-Amino-6-bromochroman-4-one?
- Methodological Answer :
- pH Control : Adjust reaction pH to 4–5 using HCl gas bubbling to selectively precipitate the hydrochloride salt while minimizing hydrolysis of the chromanone ring .
- Recrystallization Solvents : Use ethanol/water (7:3) mixtures for high-purity recovery (>98%), as validated in the synthesis of articaine hydrochloride .
- Impurity Profiling : LC-MS/MS identifies common byproducts (e.g., dehalogenated amines or dimerized species) for targeted purification .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC; instability in humid conditions (>75% RH) suggests hygroscopicity, necessitating desiccated storage (-20°C) .
- Spectroscopic Comparison : IR spectroscopy detects hydrolysis (broad O-H stretches at 3200–3600 cm) in degraded samples, resolving disputes about environmental susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
